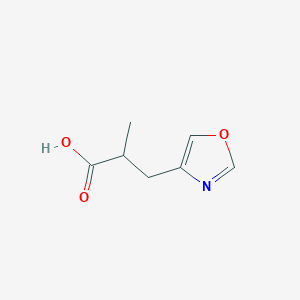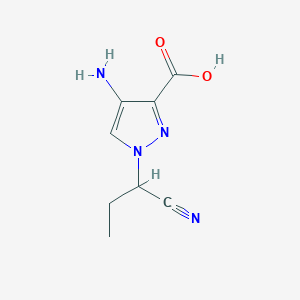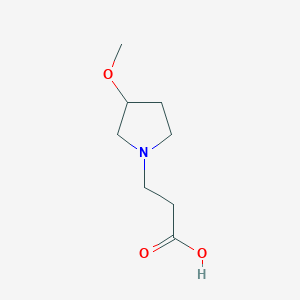![molecular formula C10H11ClN2 B13338864 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its chemical structure. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with chloroacetone under acidic conditions can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: In biological research, it is used as a probe to study enzyme activity and protein interactions.
Industry: It is also utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In medicinal applications, it may target specific pathways involved in disease progression, such as the inhibition of kinases in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar in structure but with an ethyl group instead of an isopropyl group at the 2nd position.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another imidazo[1,2-a]pyridine derivative with different substituents.
Uniqueness
6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)9-6-13-5-8(11)3-4-10(13)12-9/h3-7H,1-2H3 |
InChI Key |
GDXXLZHCFYFYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)

![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)


![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)

![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)

